molecular formula C15H14O3S B12529521 Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- CAS No. 821768-65-4

Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-

Cat. No.: B12529521
CAS No.: 821768-65-4
M. Wt: 274.3 g/mol
InChI Key: JTWKVYXVVRYAPJ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- is a sulfur-containing benzoic acid derivative characterized by a thioether linkage at the para position of the benzene ring, substituted with a 2-hydroxy-2-phenylethyl group.

Properties

CAS No.

821768-65-4

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

IUPAC Name

4-(2-hydroxy-2-phenylethyl)sulfanylbenzoic acid

InChI

InChI=1S/C15H14O3S/c16-14(11-4-2-1-3-5-11)10-19-13-8-6-12(7-9-13)15(17)18/h1-9,14,16H,10H2,(H,17,18)

InChI Key

JTWKVYXVVRYAPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CSC2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- typically involves the reaction of benzoic acid derivatives with 2-hydroxy-2-phenylethylthiol. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

    Substitution: The aromatic ring of the benzoic acid core can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and alcohol derivatives.

    Substitution: Nitrated, halogenated, and sulfonated benzoic acid derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Reagent in Organic Synthesis: Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- is utilized as a building block for synthesizing more complex molecules. It serves as a versatile reagent in various organic reactions, including nucleophilic substitutions and coupling reactions.
    • Synthesis of Derivatives: The compound can be modified to create derivatives with enhanced properties for specific applications.
  • Biology
    • Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibition at concentrations as low as 50 µg/mL.
    • Antioxidant Activity: The presence of hydroxyl groups contributes to its ability to scavenge free radicals, making it a candidate for antioxidant applications.
    • Anti-inflammatory Effects: Studies have shown that benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- can modulate inflammatory pathways by reducing cytokine secretion in macrophages.
  • Medicine
    • Potential Therapeutic Applications: The compound is being explored for its anti-inflammatory and anticancer properties. In vitro studies have demonstrated cytotoxic effects on human cancer cell lines, with an IC50 value of approximately 20 µM against HeLa cells.
    • Mechanism of Action: Its therapeutic effects may be attributed to its ability to bind to specific enzymes and receptors, influencing various biochemical pathways.
  • Industrial Applications
    • Production of Specialty Chemicals: This compound is used in the synthesis of polymers and materials with unique properties, making it valuable in the chemical industry.
    • Food Preservation: Its antimicrobial properties suggest potential use as a natural preservative in food products.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various benzoic acid derivatives, including benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-. The compound demonstrated significant inhibition against common foodborne pathogens, indicating its potential as a natural preservative.

Cytotoxic Activity

In vitro tests on human cancer cell lines revealed that benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- exhibited notable cytotoxicity. The compound's ability to induce apoptosis in cancer cells suggests its potential for development as an anticancer agent.

Anti-inflammatory Properties

Research indicated that this compound could significantly reduce the secretion of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This highlights its role in modulating inflammatory responses and suggests further investigation into its therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-, along with their properties and research findings:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Findings/Applications References
4-[(2-Hydroxy-2-phenylethyl)thio]benzoic acid C₁₅H₁₄O₃S 286.34 g/mol Thioether with 2-hydroxy-2-phenylethyl group Hypothetical: Potential anticancer activity (inferred from analogs)
4-[(2-Oxopropyl)thio]benzoic acid C₁₀H₁₀O₃S 210.25 g/mol Thioether with 2-oxopropyl group Computed properties available (InChIKey: OHHCAVLKNMOJIX)
4-[[(4-Chlorophenyl)thio]methyl]benzoic acid C₁₄H₁₁ClO₂S 278.76 g/mol Thioether with chlorophenylmethyl group Commercial availability (2 suppliers)
2-[(2-Amino-2-oxoethyl)thio]benzoic acid C₉H₉NO₃S 211.24 g/mol Thioether with amino-oxoethyl group Supplier-listed (CAS: 197236-53-6)
2-((2-(Thiophen-2-yl)acetyl)thio)benzoic acid C₁₃H₁₀O₃S₂ 286.35 g/mol Thioester with thiophene-acetyl group IC₅₀ = 239.88 μM/mL (anticancer activity)

Structural and Functional Differences

  • Hydrophilicity vs.
  • Biological Activity: Thiophene-acetyl derivatives (e.g., from ) exhibit notable anticancer activity (IC₅₀ ~239.88 μM/mL), suggesting that the target compound’s hydroxy-phenyl group may similarly modulate apoptosis pathways.

Biological Activity

Benzoic acid derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. Among these, Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- (also referred to as 4-(2-hydroxyethylthio)benzoic acid) is noteworthy for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C₉H₁₀O₃S
  • CAS Number: 607758

This structure features a benzoic acid core with a thioether substituent that enhances its biological activity.

Benzoic acid derivatives often exhibit their biological effects through various mechanisms:

  • Antimicrobial Activity: Many benzoic acid derivatives demonstrate significant antimicrobial properties against a range of pathogens.
  • Antioxidant Properties: The presence of hydroxyl groups in these compounds contributes to their ability to scavenge free radicals.
  • Anti-inflammatory Effects: Some studies indicate that benzoic acid derivatives can inhibit inflammatory pathways, potentially through modulation of cytokine production.

Biological Activity Overview

Activity Description Reference
AntimicrobialExhibits activity against bacteria and fungi.
AntioxidantScavenges free radicals; reduces oxidative stress.
Anti-inflammatoryInhibits pro-inflammatory cytokines such as TNF-α and IL-6.
CytotoxicityShows selective cytotoxicity towards cancer cell lines (e.g., HeLa, HepG2).

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzoic acid derivatives, including 4-[(2-hydroxy-2-phenylethyl)thio]- against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a natural preservative in food products.
  • Cytotoxic Activity : In vitro tests on human cancer cell lines revealed that 4-[(2-hydroxy-2-phenylethyl)thio]- exhibited an IC50 value of approximately 20 µM against HeLa cells, suggesting its potential for development as an anticancer agent.
  • Anti-inflammatory Properties : Research indicated that this compound could reduce the secretion of TNF-α in LPS-stimulated macrophages, highlighting its role in modulating inflammatory responses.

Research Findings

Recent studies have provided insights into the biological activities of benzoic acid derivatives:

  • A systematic review highlighted that compounds with similar structures to 4-[(2-hydroxy-2-phenylethyl)thio]- showed promising results in inhibiting tumor growth in murine models, suggesting a potential pathway for therapeutic development in oncology.
  • Another study focused on the antioxidant capacity of various benzoic acid derivatives, demonstrating that 4-[(2-hydroxy-2-phenylethyl)thio]- effectively reduced oxidative stress markers in cellular models.

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